

Spectroscopic Analysis of 3,5-Dihydroxybenzohydrazide: A Technical Overview

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Compound of Interest

Compound Name: **3,5-Dihydroxybenzohydrazide**

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Introduction

3,5-Dihydroxybenzohydrazide is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are common in various biologically active molecules. The hydrazide functional group, combined with the dihydroxy-substituted benzene ring, offers potential for diverse chemical modifications and interactions with biological targets. A thorough spectroscopic characterization is fundamental for the unequivocal identification and quality control of this compound. This technical guide outlines the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for **3,5-Dihydroxybenzohydrazide** and provides generalized experimental protocols for their acquisition.

It is important to note that a comprehensive, publicly available dataset of experimental ¹H NMR, ¹³C NMR, IR, and Mass spectrometry data for **3,5-Dihydroxybenzohydrazide** is not readily found in a single, consolidated source. Therefore, this guide will present expected values and general methodologies based on the analysis of its chemical structure and data from closely related compounds.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **3,5-Dihydroxybenzohydrazide**. These are predicted values and should be confirmed with experimental data.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.0	Singlet	1H	-OH (Phenolic)
~9.0 - 9.5	Singlet	1H	-NH- (Hydrazide)
~6.5 - 7.0	Doublet	2H	Ar-H (ortho to -C=O)
~6.2 - 6.5	Triplet	1H	Ar-H (para to -C=O)
~4.5 - 5.0	Singlet	2H	-NH ₂ (Hydrazide)

Solvent: DMSO-d₆Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~165 - 170	C=O (Carbonyl)
~158 - 160	Ar-C-OH
~135 - 138	Ar-C (ipso to -C=O)
~108 - 110	Ar-C-H (ortho to -C=O)
~105 - 107	Ar-C-H (para to -C=O)

Solvent: DMSO-d₆

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group
3400 - 3200	Strong, Broad	O-H and N-H stretching
~1640	Strong	C=O stretching (Amide I)
~1600	Medium	N-H bending (Amide II)
~1580, 1450	Medium to Strong	C=C stretching (Aromatic)
~1300	Medium	C-O stretching (Phenolic)

Sample Preparation: KBr pellet or ATR

Table 4: Mass Spectrometry Data

m/z	Interpretation
168.06	[M] ⁺ (Molecular Ion)
151.05	[M - NH ₃] ⁺
137.04	[M - N ₂ H ₃] ⁺
121.03	[M - CON ₂ H ₃] ⁺

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **3,5-Dihydroxybenzohydrazide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3,5-Dihydroxybenzohydrazide** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire a one-dimensional proton spectrum.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
- Process the data with appropriate phasing and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

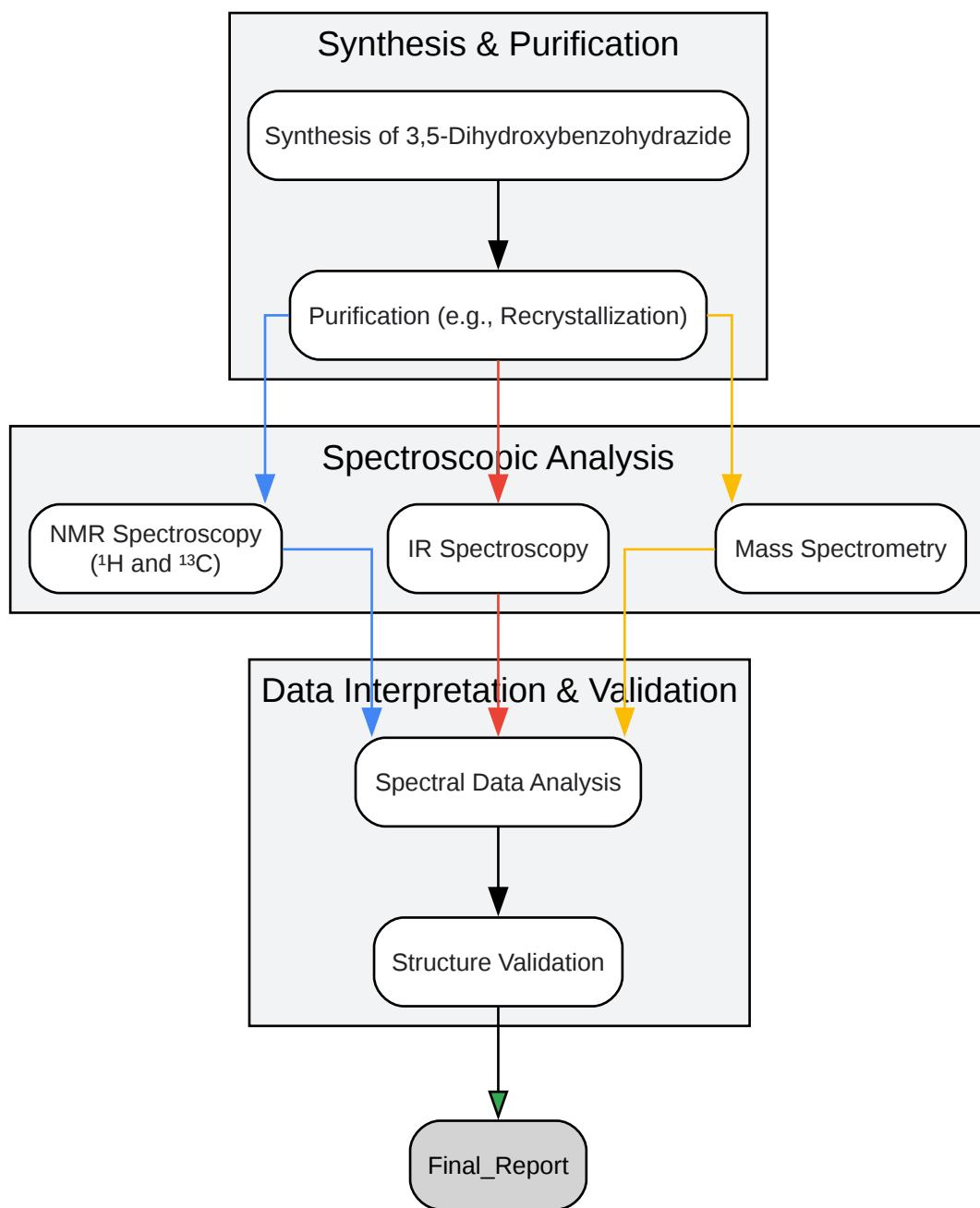
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **3,5-Dihydroxybenzohydrazide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Press the powder into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The typical scanning range is 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **3,5-Dihydroxybenzohydrazide** in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source or an electron ionization (EI) source.
- Data Acquisition (ESI):
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in both positive and negative ion modes.
 - The mass range should be set to scan from m/z 50 to 500.
- Data Acquisition (EI):
 - Introduce the sample via a direct insertion probe.
 - Acquire the mass spectrum using a standard electron energy of 70 eV.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **3,5-Dihydroxybenzohydrazide**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **3,5-Dihydroxybenzohydrazide**.

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